molecular formula C26H33ClN4O5S2 B2714754 4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride CAS No. 1321875-29-9

4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride

Cat. No.: B2714754
CAS No.: 1321875-29-9
M. Wt: 581.14
InChI Key: CGDQNFWDYBCQEB-UHFFFAOYSA-N
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Description

This compound is a synthetic benzamide derivative with a complex structure featuring:

  • A 4-(azepan-1-ylsulfonyl)benzoyl core, incorporating a seven-membered azepane ring linked to a sulfonyl group.
  • A 1,3-dioxolo[4,5-f][1,3]benzothiazol-6-yl substituent, a fused heterocyclic system combining benzothiazole and dioxolane moieties.
  • A hydrochloride salt formulation, enhancing aqueous solubility and bioavailability.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5S2.ClH/c1-28(2)12-7-15-30(26-27-21-16-22-23(35-18-34-22)17-24(21)36-26)25(31)19-8-10-20(11-9-19)37(32,33)29-13-5-3-4-6-14-29;/h8-11,16-17H,3-7,12-15,18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDQNFWDYBCQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride (CAS Number: 1321875-29-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H33ClN4O5S2C_{26}H_{33}ClN_{4}O_{5}S_{2}, with a molecular weight of 581.1 g/mol. The structure features several functional groups that may influence its biological activity, including:

  • Azepan ring : A seven-membered nitrogen-containing ring that can affect receptor interactions.
  • Dioxole and benzothiazole moieties : These aromatic structures may contribute to the compound's ability to interact with biological targets.
PropertyValue
Molecular FormulaC26H33ClN4O5S2
Molecular Weight581.1 g/mol
CAS Number1321875-29-9
Purity≥ 95%

Research indicates that the compound may exhibit multiple mechanisms of action, potentially involving interactions with various receptors and enzymes. Notably:

  • Receptor Binding : The presence of the dioxole and benzothiazole structures suggests potential binding affinity to various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Pharmacological Effects

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

  • Anticancer Activity : Investigations have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Properties : Some derivatives of benzothiazole are known for their antimicrobial effects, suggesting that this compound may also possess similar properties.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, there is a possibility that it may affect mood and cognition.

Study 1: Anticancer Activity

A study published in Cancer Letters examined the effects of benzothiazole derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms. The specific role of the azepan sulfonamide group in enhancing activity was highlighted as a point for further investigation.

Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2022) evaluated the antimicrobial properties of various benzothiazole derivatives. The findings suggested that compounds with similar functional groups exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents.

Study 3: Neuropharmacological Assessment

In a study assessing novel psychoactive substances, it was found that compounds structurally related to this benzamide showed affinity for serotonin receptors, which could lead to mood-enhancing effects. This suggests that further exploration into the neuropharmacological aspects of this compound is warranted.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cellsCancer Letters
AntimicrobialSignificant activity against Gram-positive bacteriaSmith et al.
NeuropharmacologicalPotential serotonin receptor affinityPsychopharmacology Studies

Scientific Research Applications

The compound has garnered attention for its potential biological activities, including:

1. Anticancer Activity
Research indicates that compounds similar to this one can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. A study published in Cancer Letters demonstrated that benzothiazole derivatives significantly reduce cell viability in various cancer cell lines through apoptosis mechanisms.

2. Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial effects. A study by Smith et al. (2022) evaluated the antimicrobial properties of similar compounds and found significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties.

3. Neuropharmacological Effects
Given its structural similarity to known psychoactive substances, there is a possibility that it may affect mood and cognition. Research assessing novel psychoactive substances indicated that structurally related compounds showed affinity for serotonin receptors, which could lead to mood-enhancing effects.

Study 1: Anticancer Activity

A comprehensive study published in Cancer Letters examined the effects of benzothiazole derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms. The specific role of the azepan sulfonamide group in enhancing activity was highlighted as a point for further investigation.

Study 2: Antimicrobial Efficacy

In research conducted by Smith et al. (2022), the antimicrobial properties of various benzothiazole derivatives were evaluated. The findings suggested that compounds with similar functional groups exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents.

Study 3: Neuropharmacological Assessment

A study assessing novel psychoactive substances found that compounds structurally related to this benzamide showed affinity for serotonin receptors. This suggests further exploration into the neuropharmacological aspects of this compound is warranted.

Summary of Biological Activities

Biological ActivityDescription
AnticancerInduces apoptosis in cancer cells; modulates survival pathways
AntimicrobialExhibits significant antibacterial activity against Gram-positive bacteria
NeuropharmacologicalPotential mood-enhancing effects via serotonin receptor interaction

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities, enabling comparative analysis:

Compound Name / ID Key Structural Features Potential Bioactivity Reference
Target Compound Azepane sulfonyl, dimethylaminopropyl, dioxolobenzothiazole, hydrochloride salt Not explicitly stated (inferred enzyme modulation)
N′-(1-Methylazepan-4-yl)benzohydrazide hydrochloride Benzohydrazide core, methyl-substituted azepane, hydrochloride salt Unspecified (likely metabolic stability)
4-Amino-N-(1-benzyl-piperidin-4-yl)-5-chloro-2-methoxybenzamide Benzamide core, piperidine substituent, chloro and methoxy groups Acetylcholinesterase inhibition (anti-Alzheimer)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 892857-75-9) Dioxolobenzothiazole, pyrrolidinone substituent Unspecified (potential kinase inhibition)
Key Observations:
  • Azepane vs. Piperidine Rings: The target compound’s seven-membered azepane sulfonyl group may confer distinct conformational flexibility compared to six-membered piperidine rings in analogues like 4-amino-N-(1-benzyl-piperidin-4-yl)-5-chloro-2-methoxybenzamide. Larger rings often enhance binding pocket compatibility in enzyme targets .
  • Hydrochloride Salt : Unlike neutral benzamide derivatives (e.g., CAS 892857-75-9), the hydrochloride salt in the target compound improves solubility, which is critical for in vivo efficacy .
  • Dioxolobenzothiazole Moiety : Shared with CAS 892857-75-9, this fused heterocycle may interact with hydrophobic enzyme pockets or DNA, as seen in benzothiazole-based anticancer agents .

Pharmacological and Selectivity Profiles

While direct data for the target compound are absent, insights from related studies include:

  • Ferroptosis Induction: Analogues like 1,3-bis[3-(2-imidazolin-2-yl)phenyl]urea () and other ferroptosis-inducing compounds (FINs) demonstrate selective cytotoxicity in oral squamous cell carcinoma (OSCC) over normal cells . The target’s dimethylaminopropyl group—a common feature in membrane-permeable drugs—may enhance tumor selectivity if it acts as a FIN.
  • Enzyme Inhibition : Compounds such as 7-methoxytacrine () target acetylcholinesterase, suggesting that the benzamide scaffold’s substituents dictate specificity. The azepane sulfonyl group in the target compound could modulate similar enzymatic interactions .

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